molecular formula C25H41NO7 B607053 Delsoline CAS No. 509-18-2

Delsoline

Cat. No.: B607053
CAS No.: 509-18-2
M. Wt: 467.6 g/mol
InChI Key: JVBLTQQBEQQLEV-JCLAYPRMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Delsoline is a naturally occurring diterpene alkaloid first isolated from the plant Delphinium consolida. It belongs to the Ranunculaceae family and shares a polycyclic ring system with nineteen carbon atoms and one nitrogen atom, similar to aconitine . This compound is known for its complex structure and significant biological activities.

Mechanism of Action

Target of Action

Delsoline, also known as Belsoline, is a naturally occurring diterpene alkaloid . The primary target of this compound is the Nicotinic Acetylcholine Receptors (nAChRs), where it acts as an antagonist . These receptors play a crucial role in transmitting signals in the nervous system.

Mode of Action

this compound interacts with its target, the nAChRs, by binding to them and blocking their function . This blocking action inhibits the normal activity of these receptors, leading to changes in the transmission of signals in the nervous system.

Biochemical Pathways

It is known that this compound’s interaction with nachrs can affect various signaling pathways in the nervous system . These changes can have downstream effects on numerous physiological processes.

Pharmacokinetics

Like other drug-like molecules, this compound’s adme properties would significantly impact its bioavailability and therapeutic potential .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in signal transmission in the nervous system due to its interaction with nAChRs . These changes can affect various physiological processes, potentially leading to therapeutic or toxic effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect this compound’s stability and its interaction with its target . Additionally, the physiological environment within the body, including factors such as the presence of other drugs or disease states, can also influence this compound’s action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of delsoline is challenging due to its complex structure. While individual members of this class of alkaloids have been extensively studied, the chemical complexity has limited the number of successful synthetic routes. The full biosynthetic pathway is only known in outline in most cases .

Industrial Production Methods: this compound is primarily obtained through extraction from plants such as Delphinium consolida and other species within the Ranunculaceae family. The extraction process involves isolating and purifying the alkaloid from the plant parts, such as leaves, stems, or roots .

Chemical Reactions Analysis

Types of Reactions: Delsoline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as methoxy and hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or hydroxyl groups using reagents like sodium methoxide or hydrochloric acid.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Delsoline has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Delcosine
  • Aconitine
  • Gigactonine
  • Isotalatisidine
  • Nevadensine
  • Isobaldine

Delsoline’s unique structure and biological activities make it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

509-18-2

Molecular Formula

C25H41NO7

Molecular Weight

467.6 g/mol

IUPAC Name

(2R,3R,5R,6S,8R,13S,16S,17R,18S)-11-ethyl-4,6,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9,16-triol

InChI

InChI=1S/C25H41NO7/c1-6-26-11-22(12-30-2)8-7-16(27)24-14-9-13-15(31-3)10-23(28,17(14)18(13)32-4)25(29,21(24)26)20(33-5)19(22)24/h13-21,27-29H,6-12H2,1-5H3/t13-,14-,15+,16+,17-,18?,19-,20+,21?,22+,23-,24?,25?/m1/s1

InChI Key

JVBLTQQBEQQLEV-JCLAYPRMSA-N

SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@@H](C(C31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5C6OC)OC)O)O)OC)O)COC

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)O)COC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Delsoline;  Acomonine

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.